7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline familyThe indoloquinoxaline framework is known for its biological activities, such as antiviral, antitumor, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. One common method employs Brønsted acids like acetic, formic, or hydrochloric acid as catalysts . Another approach uses copper-doped cadmium sulfide nanoparticles under microwave irradiation conditions . Cerium (IV) oxide nanoparticles have also been shown to be effective in aqueous medium reactions, yielding high product yields .
Industrial Production Methods
The use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are common in industrial settings for producing similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the phenoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially hydrogenated compounds.
Scientific Research Applications
7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits antiviral, antitumor, and antidiabetic activities.
Materials Science: This compound is used in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Energy Storage: It serves as a low reduction potential and high stability anolyte scaffold for nonaqueous redox flow batteries.
Mechanism of Action
The mechanism of action of 7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. It is known to stabilize DNA duplexes, which can inhibit the replication of viruses and cancer cells . The compound also interferes with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar biological activities.
2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline: Exhibits potent activity against leishmanial strains.
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione: Another derivative with similar structural features.
Uniqueness
7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenoxypropyl group on the indoloquinoxaline framework enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23N3O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-methyl-6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-17-9-3-6-14-22(17)29-16-8-15-28-24-18(2)10-7-11-19(24)23-25(28)27-21-13-5-4-12-20(21)26-23/h3-7,9-14H,8,15-16H2,1-2H3 |
InChI Key |
PRRXHBVWWISWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5C |
Origin of Product |
United States |
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